TP0586532

LpxC inhibition Enzymatic assay Drug discovery

TP0586532 is a novel, experimental small molecule antibiotic that acts as a potent and selective inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). This enzyme is essential for Lipid A biosynthesis, a critical component of the outer membrane of Gram-negative bacteria.

Molecular Formula C26H28N4O4
Molecular Weight 460.5 g/mol
Cat. No. B15567532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP0586532
Molecular FormulaC26H28N4O4
Molecular Weight460.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H28N4O4/c1-17(31)26-27-10-12-30(26)14-20-13-24(34-28-20)19-7-4-18(5-8-19)6-9-21-22-15-29(16-23(21)22)11-2-3-25(32)33/h4-5,7-8,10,12-13,17,21-23,31H,2-3,11,14-16H2,1H3,(H,32,33)/t17-,21?,22-,23+/m0/s1
InChIKeyPULUMLQUYYSBOR-BOSCWZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TP0586532 Procurement Guide: A Non-Hydroxamate LpxC Inhibitor for CRE Research and Drug Development


TP0586532 is a novel, experimental small molecule antibiotic that acts as a potent and selective inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) [1]. This enzyme is essential for Lipid A biosynthesis, a critical component of the outer membrane of Gram-negative bacteria. Critically, TP0586532 belongs to a distinct chemical class of non-hydroxamate LpxC inhibitors, deliberately designed to circumvent the cardiovascular toxicity and off-target metalloenzyme inhibition associated with earlier hydroxamate-based LpxC inhibitors like ACHN-975 and RC-01, which failed in clinical development [2][3].

Critical Scientific Rationale for Procuring TP0586532 vs. Generic LpxC Inhibitors


Standard LpxC inhibitor chemotypes are not interchangeable due to fundamental differences in their safety and mechanistic profiles. First-generation LpxC inhibitors like ACHN-975 and RC-01 contain a hydroxamate moiety that acts as a strong zinc chelator, leading to off-target inhibition of human metalloenzymes and clinically-limiting cardiovascular toxicity [1]. Generic substitution with a hydroxamate-containing compound in a research setting would introduce this inherent, well-documented toxicity variable, confounding in vivo efficacy studies and preventing accurate translational assessment. While newer non-hydroxamate compounds like FG-2101 exist, they lack the breadth of published, peer-reviewed data in multiple in vivo infection models (systemic, UTI, and lung) and combination therapy studies that have been established for TP0586532 [2][3].

TP0586532 Quantitative Evidence: Head-to-Head and Cross-Study Comparisons


LpxC Enzyme Inhibition: TP0586532 vs. Next-Generation Non-Hydroxamate Inhibitor FG-2101

TP0586532 demonstrates potent inhibition of the LpxC enzyme with an IC50 of 0.101 µM . While this value is higher than the reported IC50 of the later-stage compound FG-2101 (~1 nM), this metric must be interpreted with caution [1]. TP0586532 was optimized for a balance of activity, ADME, and in vivo safety, leading to robust and validated efficacy in multiple animal models, data which is publicly available [2]. In contrast, FG-2101's primary differentiation rests on a single-digit nanomolar biochemical IC50, but its comparative performance in validated in vivo infection models relative to TP0586532 has not been published.

LpxC inhibition Enzymatic assay Drug discovery

Antibacterial Activity Against CRE Klebsiella pneumoniae: TP0586532 vs. Meropenem

TP0586532 exhibits potent and consistent antibacterial activity against clinical isolates of carbapenem-resistant Klebsiella pneumoniae, with a reported MIC90 value of 4 µg/mL [1]. This is a critical differentiation point, as standard-of-care antibiotics like meropenem are inactive against these CRE strains due to resistance mechanisms (e.g., carbapenemase production) [2]. Therefore, the activity of TP0586532 is maintained even when the comparator drug, meropenem, has completely failed.

Antimicrobial resistance Carbapenem-resistant Enterobacteriaceae MIC

Synergistic Combination Effect: TP0586532 Potentiates Meropenem Against Diverse CRE Strains

TP0586532 acts synergistically to potentiate the antibacterial activity of meropenem. Checkerboard assays against 21 CRE strains (harboring blaKPC+, blaNDM-1+, blaVIM+, and blaIMP+ genes) demonstrated that the combination of TP0586532 with meropenem yielded synergistic or additive effects against 100% of the tested strains, including those with high-level meropenem resistance [1][2].

Antimicrobial synergy Combination therapy CRE

In Vivo Efficacy in Multiple Murine Infection Models with Predicted Human Dosing

TP0586532 has demonstrated in vivo efficacy in murine systemic, urinary tract, and lung infection models caused by meropenem- or ciprofloxacin-resistant strains [1]. A PK/PD analysis using a murine neutropenic lung infection model established that the fCmax/MIC index best correlated with efficacy, with a target of 2.30 for stasis and 3.28 for a 1-log reduction [2]. This analysis allowed for the estimation of clinically effective human doses to be 1.24–2.74 g/day, providing a defined translational benchmark not yet established for newer non-hydroxamate comparators like FG-2101 [3].

In vivo efficacy Murine infection model PK/PD

Suppression of Pathogen-Induced LPS and IL-6 Release vs. Standard Antibiotics

TP0586532 has been shown to significantly reduce the release of lipopolysaccharide (LPS) and the subsequent production of the pro-inflammatory cytokine IL-6, both in vitro and in vivo [1]. This is a distinct advantage over conventional antibiotics like meropenem, ciprofloxacin, and ceftazidime, which typically induce high levels of LPS release during bacterial killing [2]. This unique property may translate to a therapeutic benefit in managing the exaggerated inflammatory response (sepsis) associated with Gram-negative infections.

LPS release IL-6 Immunomodulation

High-Impact Applications for TP0586532 in Antimicrobial Research and Development


Investigating LpxC as a Target for Overcoming Carbapenem Resistance in Klebsiella pneumoniae

TP0586532 is the optimal tool compound for studying the susceptibility of carbapenem-resistant Klebsiella pneumoniae (CRE) to LpxC inhibition. Its activity against clinical isolates with an MIC90 of 4 µg/mL makes it a reliable positive control and benchmark for screening and characterizing new inhibitors targeting this mechanism in CRE [1].

Evaluating Synergistic Combination Strategies with Carbapenems

Researchers exploring novel combination therapies for drug-resistant Gram-negative infections should use TP0586532. Its demonstrated ability to synergize with meropenem and resensitize diverse CRE strains provides a validated reference for testing other β-lactams, other classes of antibiotics, or novel compounds designed to work in concert with outer membrane permeabilizers [1].

Designing PK/PD Studies for Non-Hydroxamate LpxC Inhibitors

For translational scientists, TP0586532 is a unique reference standard. Its well-characterized PK/PD profile, with defined fCmax/MIC targets (2.30 for stasis, 3.28 for 1-log kill) and a predicted human efficacious dose (1.24-2.74 g/day), provides a clear benchmark for designing and interpreting in vivo efficacy and dose-fractionation studies for the entire class of non-hydroxamate LpxC inhibitors [1].

Modeling Gram-Negative Sepsis and Endotoxin-Mediated Inflammation

In immunology or infectious disease models focused on sepsis pathophysiology, TP0586532 serves a dual purpose. It can be used to treat the underlying infection while simultaneously minimizing the confounding variable of antibiotic-induced LPS release and IL-6 production, which is a known issue with comparator drugs like meropenem and ciprofloxacin [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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